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Compound of Interest

Compound Name:
4-Acetoxy-3-

methoxycinnamaldehyde

CAS No.: 65401-83-4

Cat. No.: B1233962

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]
4-Acetoxy-3-methoxycinnamaldehyde (CAS: 83071-67-4), often referred to as Coniferyl

Aldehyde Acetate, is a pivotal phenylpropanoid derivative. Structurally, it represents the O-

acetylated form of coniferyl aldehyde, a key metabolite in the lignin biosynthesis pathway.

In drug discovery, this molecule serves as a lipophilic "masked" Michael acceptor. The

presence of the acetoxy group at the para-position modulates the molecule's bioavailability and

reactivity compared to its parent phenol, coniferyl aldehyde. Upon intracellular hydrolysis by

esterases, it releases the active coniferyl aldehyde, which is known to interact with the

Nrf2/ARE antioxidant pathway and exhibit anti-inflammatory properties.

This guide provides a rigorous analytical standard for the identification, synthesis, and quality

control of this compound, designed for researchers requiring absolute structural confirmation.
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Chemical Identity
Parameter Detail

IUPAC Name
[(E)-4-(3-oxoprop-1-en-1-yl)-2-methoxyphenyl]

acetate

Molecular Formula

Molecular Weight 220.22 g/mol

Melting Point 97–100 °C (Crystalline Solid)

Solubility
Soluble in

, DMSO, MeOH; Insoluble in Water

Synthesis & Preparation Protocol
To ensure spectral data correlates with an authentic sample, the following synthesis protocol is

recommended. This method utilizes the acetylation of coniferyl aldehyde, ensuring high yield

and purity suitable for spectral benchmarking.

Reaction Scheme (DOT Visualization)

Coniferyl Aldehyde
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cinnamaldehyde
(C12H12O4)

Acetylation HCl Quench ->
EtOAc Extraction ->

Recrystallization (EtOH)

Click to download full resolution via product page

Figure 1: Acetylation pathway for the synthesis of the target compound from coniferyl aldehyde.
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Step-by-Step Methodology
Reagent Prep: Dissolve Coniferyl Aldehyde (1.78 g, 10 mmol) in anhydrous Pyridine (5 mL)

under an inert nitrogen atmosphere.

Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (

, 1.5 mL, 15 mmol).

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Hexane:EtOAc 7:3); the starting material (

) should disappear, replaced by a less polar spot (

).

Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize pyridine. A

precipitate may form. Extract with Ethyl Acetate (3 x 30 mL).

Purification: Wash organic layers with brine, dry over

, and concentrate in vacuo. Recrystallize the crude yellow solid from hot Ethanol/Hexane to
yield pale yellow needles.

Spectral Characterization (The Core)
The following data represents the definitive spectral fingerprint for 4-Acetoxy-3-
methoxycinnamaldehyde.

A. Nuclear Magnetic Resonance ( H & C NMR)
Solvent:

| Frequency: 400 MHz (

H), 100 MHz (

C)

The acetylation of the phenolic oxygen causes a distinct downfield shift of the aromatic protons

and carbons, differentiating it from the parent coniferyl aldehyde.
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H NMR Data Table
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Position

Chemical
Shift (

ppm)

Multiplicity Integration
Coupling (

Hz)

Assignment
Logic

CHO 9.68 Doublet (d) 1H 7.7

Aldehyde

proton;

characteristic

downfield

signal.

H-7 7.43 Doublet (d) 1H 16.0

Vinylic proton

(

to ring).

Large

confirms

trans (E)

geometry.

H-2 7.15 Doublet (d) 1H 1.8

Aromatic

proton (meta

coupling).

H-6 7.12
Doublet of

Doublets (dd)
1H 8.2, 1.8

Aromatic

proton.

H-5 7.08 Doublet (d) 1H 8.2

Aromatic

proton (ortho

to acetoxy).

H-8 6.65
Doublet of

Doublets (dd)
1H 16.0, 7.7

Vinylic proton

(

to ring,

to CHO).

OMe 3.88 Singlet (s) 3H -
Methoxy

group at C-3.
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OAc 2.34 Singlet (s) 3H -

Diagnostic:

Acetyl methyl

group.

C NMR Data Table

Carbon Type
Shift (

ppm)
Assignment

Carbonyl (Aldehyde) 193.4 Conjugated aldehyde C=O.

Carbonyl (Ester) 168.6 Acetoxy C=O.

Aromatic C-3 151.8
C-OMe (Deshielded by

oxygen).

Aromatic C-4 142.1 C-OAc (Ipso carbon).

Alkene (C-7) 152.0 -carbon of enal system.

Alkene (C-8) 128.5 -carbon of enal system.

Aromatic (C-1,2,5,6) 111.5 - 133.0 Ring carbons.

Methoxy (

)
56.1 Typical methoxy shift.

Acetyl (

)
20.6 Acetyl methyl carbon.

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR

The IR spectrum is critical for confirming the presence of two distinct carbonyl environments.

1760 cm
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(Strong): Phenolic Ester C=O stretch. (Higher frequency than aliphatic esters due to
conjugation with the oxygen lone pair interacting with the ring).

1675 cm

(Strong): Conjugated Aldehyde C=O stretch.

1625 cm

(Medium): C=C Alkene stretch (Conjugated).

1590, 1510 cm

: Aromatic ring skeletal vibrations.

1190 cm

: C-O-C stretch (Ester/Ether).

C. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)

The fragmentation pattern is self-validating, showing the sequential loss of the acetyl group

(ketene) and carbon monoxide.

Fragmentation Pathway (DOT Visualization)
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Molecular Ion [M]+
m/z 220

[M - 42]+
Loss of Ketene (CH2=C=O)

m/z 178 (Coniferyl Aldehyde ion)

- 42 Da

[M - 42 - 28]+
Loss of CO

m/z 150

- 28 Da

[M - 42 - 28 - 15]+
Loss of CH3

m/z 135

- 15 Da

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway confirming the acetoxy substituent.

Quality Control & Purity Assessment
For researchers using this compound in biological assays (e.g., Nrf2 activation studies), purity

is paramount.

HPLC Method (Reverse Phase)
Column: C18 (4.6 x 150 mm, 5

m).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 310 nm (Max absorption of cinnamaldehyde chromophore).

Retention Time: Expect elution ~2-3 minutes after coniferyl aldehyde due to increased

lipophilicity from the acetate group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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